Cas no 1695905-26-0 (1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

1-4-(4-Methyl-1H-pyrazol-1-yl)phenylpropan-1-one is a specialized organic compound featuring a pyrazole moiety linked to a phenylpropanone scaffold. Its structural design offers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of the 4-methylpyrazole group enhances stability and reactivity, making it suitable for further functionalization. This compound exhibits potential utility in the development of biologically active molecules due to its balanced lipophilicity and electronic properties. Its well-defined molecular structure ensures consistency in batch synthesis, supporting reproducibility in experimental workflows. Researchers value this compound for its role in constructing complex heterocyclic systems, contributing to advancements in medicinal chemistry and material science.
1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one structure
1695905-26-0 structure
Product name:1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one
CAS No:1695905-26-0
MF:C13H14N2O
MW:214.263062953949
CID:6136430
PubChem ID:108308393

1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one
    • EN300-1292724
    • 1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
    • 1695905-26-0
    • Inchi: 1S/C13H14N2O/c1-3-13(16)11-4-6-12(7-5-11)15-9-10(2)8-14-15/h4-9H,3H2,1-2H3
    • InChI Key: WCGAZAYQWVMMLP-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C=CC(=CC=1)N1C=C(C)C=N1

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 34.9Ų

1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1292724-10000mg
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
10000mg
$1778.0 2023-09-30
Enamine
EN300-1292724-2500mg
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
2500mg
$810.0 2023-09-30
Enamine
EN300-1292724-5000mg
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
5000mg
$1199.0 2023-09-30
Enamine
EN300-1292724-50mg
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
50mg
$348.0 2023-09-30
Enamine
EN300-1292724-250mg
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
250mg
$381.0 2023-09-30
Enamine
EN300-1292724-1.0g
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
1g
$0.0 2023-06-06
Enamine
EN300-1292724-100mg
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
100mg
$364.0 2023-09-30
Enamine
EN300-1292724-1000mg
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
1000mg
$414.0 2023-09-30
Enamine
EN300-1292724-500mg
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
1695905-26-0
500mg
$397.0 2023-09-30

Additional information on 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one

Research Brief on 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one (CAS: 1695905-26-0) in Chemical Biology and Pharmaceutical Applications

The compound 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one (CAS: 1695905-26-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structure, featuring a pyrazole moiety linked to a phenylpropanone scaffold, suggests promising interactions with biological targets, particularly in the context of inflammation and oncology.

Recent studies have highlighted the compound's role as a modulator of key signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding mechanism, revealing a high affinity for the COX-2 active site. These findings suggest potential applications in the development of novel anti-inflammatory agents with improved selectivity and reduced side effects compared to traditional NSAIDs.

In addition to its anti-inflammatory properties, preliminary research has explored the compound's anticancer potential. A 2024 preprint in BioRxiv reported that 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one induces apoptosis in certain cancer cell lines, particularly those with dysregulated PI3K/AKT/mTOR pathways. The study employed flow cytometry and Western blotting to confirm the compound's ability to trigger caspase-dependent apoptosis, while sparing normal cells. These results position the compound as a promising candidate for further investigation in targeted cancer therapies.

The synthetic accessibility of 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one has also been a focus of recent research. A 2023 paper in Organic Process Research & Development outlined an optimized, scalable synthesis route with a yield exceeding 85%. The protocol emphasizes green chemistry principles, utilizing solvent-free conditions and catalytic methods to minimize environmental impact. This advancement addresses a critical bottleneck in the compound's translational potential, enabling larger-scale production for preclinical and clinical studies.

Despite these promising developments, challenges remain in the compound's development pathway. Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) indicate that while the compound demonstrates good oral bioavailability in rodent models, its metabolic stability in human liver microsomes requires optimization. Researchers are currently exploring structural analogs and prodrug strategies to address these limitations while maintaining the compound's therapeutic efficacy.

In conclusion, 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one (CAS: 1695905-26-0) represents a multifaceted compound with significant potential in pharmaceutical development. Its dual activity against inflammatory and oncogenic targets, coupled with improved synthetic accessibility, positions it as a compelling candidate for further investigation. Future research directions should focus on structure-activity relationship studies to optimize pharmacokinetic properties and expand the therapeutic window, potentially leading to novel treatments for chronic inflammation and cancer.

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